molecular formula C22H33NO3S B14267809 N-Dodecyl-6-hydroxynaphthalene-2-sulfonamide CAS No. 150952-57-1

N-Dodecyl-6-hydroxynaphthalene-2-sulfonamide

Cat. No.: B14267809
CAS No.: 150952-57-1
M. Wt: 391.6 g/mol
InChI Key: LNZAEFRAJROFGR-UHFFFAOYSA-N
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Description

N-Dodecyl-6-hydroxynaphthalene-2-sulfonamide is a chemical compound with the molecular formula C22H33NO3S It is a derivative of naphthalene, characterized by the presence of a dodecyl chain, a hydroxyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-6-hydroxynaphthalene-2-sulfonamide typically involves the sulfonation of 6-hydroxynaphthalene followed by the introduction of the dodecyl chain. One common method involves the reaction of 6-hydroxynaphthalene-2-sulfonic acid with dodecylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-6-hydroxynaphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the sulfonamide group can produce primary or secondary amines .

Scientific Research Applications

N-Dodecyl-6-hydroxynaphthalene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Dodecyl-6-hydroxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial enzyme function .

Comparison with Similar Compounds

Similar Compounds

  • N-Dodecyl-6-hydroxynaphthalene-2-sulfonic acid
  • N-Dodecyl-2-naphthalenesulfonamide
  • N-Dodecyl-6-hydroxy-2-naphthalenesulfonic acid

Uniqueness

N-Dodecyl-6-hydroxynaphthalene-2-sulfonamide is unique due to the presence of both a dodecyl chain and a sulfonamide group, which confer specific chemical and biological properties.

Properties

CAS No.

150952-57-1

Molecular Formula

C22H33NO3S

Molecular Weight

391.6 g/mol

IUPAC Name

N-dodecyl-6-hydroxynaphthalene-2-sulfonamide

InChI

InChI=1S/C22H33NO3S/c1-2-3-4-5-6-7-8-9-10-11-16-23-27(25,26)22-15-13-19-17-21(24)14-12-20(19)18-22/h12-15,17-18,23-24H,2-11,16H2,1H3

InChI Key

LNZAEFRAJROFGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)O

Origin of Product

United States

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